molecular formula C16H25BO4 B1528116 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1580442-16-5

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1528116
CAS RN: 1580442-16-5
M. Wt: 292.2 g/mol
InChI Key: LUXOGZXYNLIHRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. The specific physical and chemical properties of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

Scientific Research Applications

Here is an analysis of some scientific research applications of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” based on the available information:

Synthesis of Novel Copolymers

This compound is employed in the synthesis of novel copolymers that feature benzothiadiazole and electron-rich arene units. These copolymers have unique optical and electrochemical properties which are valuable in various scientific fields .

Borylation of Arenes

It can be used as a reagent for the borylation of arenes, which is a significant process in organic synthesis for creating C-B bonds .

Preparation of Fluorenylborolane

The compound is also useful in preparing fluorenylborolane intermediates for generating conjugated copolymers .

Crystal Growth of Phenylboronic Ester Derivatives

Phenylboronic ester derivatives synthesized from this compound have been used to grow single crystals from hexane and petroleum ether. These crystals are studied for their structural properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. The mechanism of action of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The specific safety and hazards of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The specific future directions of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

properties

IUPAC Name

2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXOGZXYNLIHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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